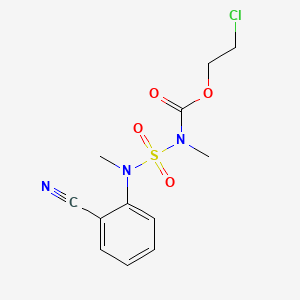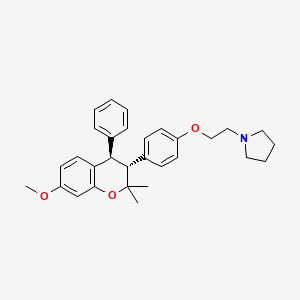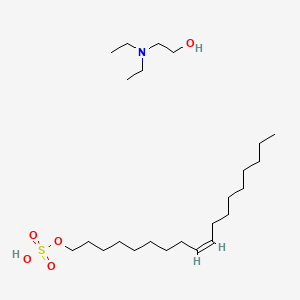
N,N'-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine is a complex organic compound that belongs to the class of chiral β-amino alcohols. These compounds are known for their significant role in asymmetric synthesis and catalysis, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine typically involves the regioselective ring opening of epoxides by chiral amines. This method is straightforward and yields high purity products. For instance, the reaction of glycidol with p-methoxyphenol in the presence of chiral amino alcohols as organocatalysts can achieve high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of asymmetric organocatalysis and regioselective ring opening of epoxides can be scaled up for industrial applications, ensuring high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine has several scientific research applications:
Biology: The compound’s chiral nature makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for synthesizing β-blockers and other pharmacologically active compounds.
Industry: Its role in producing high-value chemicals and materials, such as polymers and resins, is significant.
Mecanismo De Acción
The mechanism by which N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine exerts its effects involves its ability to act as a chiral catalyst. It facilitates the formation of enantiomerically pure products by stabilizing transition states and intermediates through hydrogen bonding and steric interactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the compound’s chiral centers.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(3-(p-cresoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine
- N,N’-Bis(3-(p-phenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine
- N,N’-Bis(3-(p-chlorophenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine
Uniqueness
N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine is unique due to its high enantioselectivity and efficiency as an organocatalyst. The presence of the p-methoxyphenoxy group enhances its catalytic properties, making it more effective in asymmetric synthesis compared to similar compounds.
Propiedades
Número CAS |
50886-73-2 |
|---|---|
Fórmula molecular |
C24H38Cl2N2O6 |
Peso molecular |
521.5 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(4-methoxyphenoxy)propyl]-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]ethyl]-dimethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C24H37N2O6.2ClH/c1-26(2,16-20(28)18-32-24-11-7-22(30-4)8-12-24)14-13-25-15-19(27)17-31-23-9-5-21(29-3)6-10-23;;/h5-12,19-20,25,27-28H,13-18H2,1-4H3;2*1H/q+1;;/p-1 |
Clave InChI |
LYNCXVGFZKKGDB-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CCNCC(COC1=CC=C(C=C1)OC)O)CC(COC2=CC=C(C=C2)OC)O.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
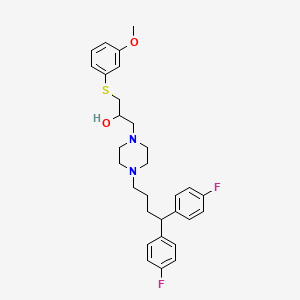
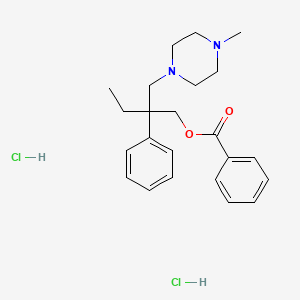
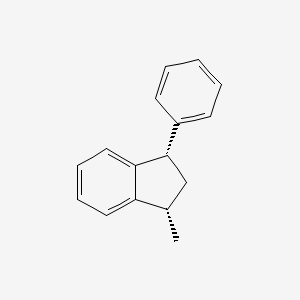

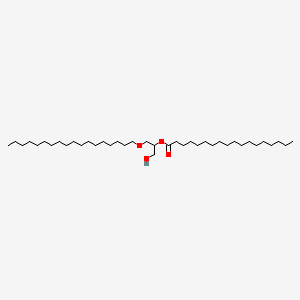
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)

